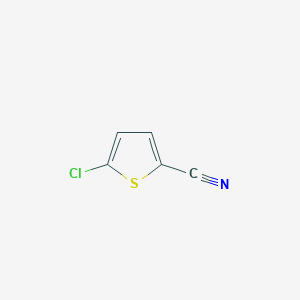

5-chlorothiophene-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chlorothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZALEEOEVCTDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480297 | |

| Record name | 5-Chloro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50478-16-5 | |

| Record name | 5-Chloro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Chemical Synthesis of 5-Chlorothiophene-2-carbonitrile

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. These methods primarily involve the functional group transformation of carboxylic acid derivatives or the construction of the thiophene (B33073) ring system in a one-pot fashion.

Derivatization from 5-Chlorothiophene-2-carboxylic Acid

A common and well-established route to this compound begins with the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This precursor is readily synthesized through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) followed by hydrolysis, or the carboxylation of a Grignard reagent derived from 2-chloro-5-bromothiophene. organic-chemistry.org

The conversion of the carboxylic acid to the nitrile typically proceeds through a two-step sequence involving an amide intermediate. First, the carboxylic acid is converted to 5-chlorothiophene-2-carbonyl chloride, often by treatment with thionyl chloride in a nonpolar solvent like carbon tetrachloride. google.com This acid chloride is then reacted with ammonia (B1221849) to form 5-chlorothiophene-2-carboxamide. khanacademy.org The final step involves the dehydration of the primary amide using a suitable dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride, to yield the target nitrile.

A plausible reaction scheme is outlined below:

| Step | Reactant | Reagent | Product |

| 1 | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | 5-Chlorothiophene-2-carbonyl chloride |

| 2 | 5-Chlorothiophene-2-carbonyl chloride | Ammonia (NH₃) | 5-Chlorothiophene-2-carboxamide |

| 3 | 5-Chlorothiophene-2-carboxamide | Dehydrating agent (e.g., POCl₃) | This compound |

Another potential, albeit less common, pathway from the carboxylic acid involves its conversion to a sulfonyl ester intermediate, which can then be displaced by a cyanide nucleophile. googleapis.com

One-Pot Synthetic Approaches from Thiocarboxaldehyde Precursors

One-pot syntheses offer significant advantages in terms of efficiency and resource utilization by minimizing intermediate isolation and purification steps. A patented method describes the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde. google.com This process involves the chlorination of the aldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the carboxylic acid. google.com

Extending this concept to a one-pot synthesis of this compound would likely involve the in-situ formation of the carboxylic acid as described, followed by its immediate conversion to the nitrile. This could theoretically be achieved by adding the necessary reagents for amidation and subsequent dehydration directly to the reaction mixture after the oxidation step. However, the compatibility of these sequential reactions and the potential for side reactions would need to be carefully optimized.

A hypothetical one-pot reaction sequence from 2-thiophenecarboxaldehyde is presented in the following table:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Thiophenecarboxaldehyde | Chlorinating agent (e.g., Cl₂) | 5-Chloro-2-thiophenecarboxaldehyde |

| 2 | 5-Chloro-2-thiophenecarboxaldehyde | Oxidizing agent | 5-Chlorothiophene-2-carboxylic acid |

| 3 | 5-Chlorothiophene-2-carboxylic acid | Amidation reagents (e.g., SOCl₂, NH₃) | 5-Chlorothiophene-2-carboxamide |

| 4 | 5-Chlorothiophene-2-carboxamide | Dehydrating agent (e.g., POCl₃) | This compound |

Furthermore, the Sandmeyer reaction offers a potential one-pot route starting from an appropriate amino-substituted thiophene. googleapis.com This would involve the diazotization of 2-amino-5-chlorothiophene followed by treatment with a cyanide source, typically copper(I) cyanide. googleapis.comnih.gov

Development of Stereoselective Synthetic Pathways

The chemical structure of this compound is achiral, meaning it does not possess a stereocenter and therefore does not exist as enantiomers or diastereomers. Consequently, the development of stereoselective synthetic pathways is not applicable to the synthesis of this specific compound.

Elucidation of Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the electronic properties of the thiophene ring and the influence of the electron-withdrawing chloro and cyano substituents. These groups activate the ring towards certain types of reactions, particularly nucleophilic substitutions and cycloadditions.

Nucleophilic Substitution Patterns

The presence of the electron-withdrawing nitrile group, particularly at the 2-position, and the chlorine atom at the 5-position makes the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com In these reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is generally favored when strong electron-withdrawing groups are present to stabilize this intermediate. nih.govnih.gov

The general mechanism for the SNAr reaction of this compound is as follows:

Addition of the nucleophile: The nucleophile attacks the C5 carbon of the thiophene ring, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the thiophene ring and the nitrile group.

Elimination of the leaving group: The aromaticity of the thiophene ring is restored by the departure of the chloride ion.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted thiophene-2-carbonitriles.

| Nucleophile | Product |

| Alkoxides (RO⁻) | 5-Alkoxythiophene-2-carbonitrile |

| Amines (R₂NH) | 5-(Dialkylamino)thiophene-2-carbonitrile |

| Thiolates (RS⁻) | 5-(Alkylthio)thiophene-2-carbonitrile |

The reaction conditions for these substitutions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate. fishersci.co.uk The reactivity of the nucleophile and the stability of the Meisenheimer complex are key factors in determining the reaction's success and rate. chemrxiv.org

Cycloaddition Reactions, including 1,3-Dipolar Types

The electron-deficient nature of the double bonds within the thiophene ring of this compound, enhanced by the cyano group, suggests its potential as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org

In a Diels-Alder reaction , this compound could potentially react with an electron-rich diene. The electron-withdrawing nitrile group would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the [4+2] cycloaddition. organic-chemistry.orgmasterorganicchemistry.com The reaction would lead to the formation of a bicyclic adduct. However, the aromaticity of the thiophene ring would be disrupted in this process, which can be energetically unfavorable, potentially requiring harsh reaction conditions or specific catalysts. masterorganicchemistry.com

1,3-Dipolar cycloadditions represent a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org In this context, this compound can act as the dipolarophile, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgresearchgate.netmdpi.com For instance, the reaction with an organic azide (B81097) would lead to the formation of a triazole derivative fused to the thiophene ring. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. wikipedia.org

Transformations via Hydrolysis and Esterification Pathways

The nitrile group of this compound is a versatile functional group that can be converted into other valuable moieties, primarily the carboxylic acid and its corresponding esters. These transformations are fundamental in organic synthesis, providing pathways to a variety of derivatives.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be carried out under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk In the context of this compound, this reaction yields 5-chlorothiophene-2-carboxylic acid, a crucial intermediate in the synthesis of various compounds. chemicalbook.comgoogle.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org

The resulting 5-chlorothiophene-2-carboxylic acid can then undergo esterification. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for the direct esterification of 5-chlorothiophene-2-carboxylic acid are not prevalent in the provided search results, the general principles of esterification are broadly applicable. Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. For instance, 5-chlorothiophene-2-carboxylic acid can be reacted with thionyl chloride to produce 5-chlorothiophene-2-carbonyl chloride. google.com This acyl chloride can then be treated with an alcohol to yield the corresponding ester.

A summary of representative reaction conditions for the hydrolysis of nitriles is presented in the table below.

| Transformation | Reagents | Conditions | Product |

| Acid Hydrolysis | Dilute Hydrochloric Acid | Heat under reflux | 5-Chlorothiophene-2-carboxylic acid |

| Alkaline Hydrolysis | Sodium Hydroxide Solution, then strong acid | 1. Heat under reflux2. Acidification | 5-Chlorothiophene-2-carboxylic acid |

Catalytic Strategies in the Synthesis and Functionalization of this compound

Transition metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound and its derivatives. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium catalysts have been extensively used in cross-coupling reactions. A notable application is the decarbonylative coupling of carboxylic acid derivatives. In this type of reaction, a carboxylic acid or its derivative is coupled with another molecule, with the concurrent loss of carbon monoxide.

Research has demonstrated the palladium-catalyzed perarylation of 3-thiophenecarboxylic acid, which involves both C-H bond cleavage and decarboxylation to produce tetraarylated thiophenes. nih.gov While this specific example relates to a different isomer, the principle of palladium-catalyzed decarboxylation is highly relevant. More specifically, efficient methods for the decarboxylative C-H bond arylation of thiophenes using a Pd/PCy3 catalyst system have been developed, allowing for the synthesis of 2-arylthiophenes from thiophene carboxylic acids. researchgate.net

Furthermore, palladium-catalyzed decarbonylative Catellani reactions of aromatic thioesters, which are readily derived from carboxylic acids, have been reported. acs.org This strategy allows for the construction of polysubstituted arenes through a domino process involving decarbonylation and subsequent C-H functionalization. acs.org Mechanistic studies on the palladium(II)-catalyzed carboxylation of thiophene with CO2, the reverse of decarboxylation, have provided insights into the C-C bond formation step, highlighting the role of the palladium catalyst in activating both the thiophene and CO2. mdpi.com

The following table summarizes key aspects of palladium-catalyzed decarbonylative reactions involving thiophene derivatives.

| Catalyst System | Substrate | Reaction Type | Product |

| Palladium catalyst | 3-Thiophenecarboxylic acid | Perarylation with C-H cleavage and decarboxylation | Tetraarylated thiophenes |

| Pd/PCy3 / Ag2CO3 | Thiophene carboxylic acids | Decarboxylative C-H bond arylation | 2-Arylthiophenes |

| Pd(OAc)2 / TFP / NBE / Cu2O | Aromatic thioesters | Decarbonylative Catellani reaction | Polysubstituted arenes |

Beyond palladium, other transition metals are effective catalysts for the functionalization of thiophenes. The development of catalytic systems that are more economical and offer different reactivity profiles is an active area of research. elsevierpure.com

Nickel catalysis has emerged as a powerful alternative for cross-coupling reactions. For instance, a general method for the direct decarbonylative thioetherification of carboxylic acids using air- and moisture-stable nickel precatalysts has been developed. nsf.gov This protocol allows for the use of ubiquitous carboxylic acids as aryl electrophiles. nsf.gov

The broader field of transition-metal-catalyzed C-H functionalization of five-membered heteroarenes, including thiophene, is a subject of intense investigation. elsevierpure.com These methods aim to directly convert C-H bonds into new C-C or C-heteroatom bonds, providing atom-economical routes to functionalized molecules. The choice of metal, ligands, and additives can influence the regioselectivity of the functionalization. elsevierpure.com The development of transition-metal-containing bifunctional catalysts, which combine a metal center with acidic or basic sites on a support, is another promising direction for enhancing catalytic activity and selectivity. mdpi.com

Sophisticated Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Band Assignments

The FT-IR spectrum of 5-chlorothiophene-2-carbonitrile is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups and the thiophene (B33073) ring system. The nitrile (C≡N) stretching vibration is a particularly prominent feature and is expected to appear in the region of 2220-2240 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the chloro-substituted thiophene ring.

The vibrations of the thiophene ring itself will give rise to a series of bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring typically produce bands in the 1550-1400 cm⁻¹ range. The C-S stretching vibrations, characteristic of the thiophene moiety, are generally observed at lower wavenumbers, often between 850 and 600 cm⁻¹. The C-Cl stretching vibration is also expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Thiophene C-H Stretching |

| ~2230 | C≡N Stretching |

| ~1550-1400 | Thiophene Ring C=C Stretching |

| ~850-600 | Thiophene C-S Stretching |

| ~800-600 | C-Cl Stretching |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and compounds. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability of molecular bonds. For this compound, the symmetric vibrations and those of non-polar bonds are often more intense in the Raman spectrum. The C≡N stretching vibration, while visible in the IR, is also expected to be a strong and sharp band in the Raman spectrum. The thiophene ring vibrations, particularly the ring breathing modes, are typically well-defined in Raman spectroscopy. The C-Cl and C-S stretching vibrations will also produce characteristic signals.

Table 2: Predicted FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Thiophene C-H Stretching |

| ~2230 | C≡N Stretching |

| ~1550-1400 | Thiophene Ring C=C Stretching |

| ~850-600 | Thiophene Ring Breathing/C-S Stretching |

| ~800-600 | C-Cl Stretching |

Note: This table contains predicted data based on the expected Raman scattering of the molecule. Experimental verification is required for confirmation.

Investigation of Dimerization and Intermolecular Interactions via Vibrational Spectroscopy

In the solid state, molecules can exhibit intermolecular interactions, such as dipole-dipole interactions or π-π stacking, which can lead to the formation of dimers or other aggregates. These interactions can be investigated by comparing the vibrational spectra of the compound in the solid state with its spectrum in a dilute solution. Shifts in the vibrational frequencies, particularly those of the nitrile group and the thiophene ring, can indicate the presence of such interactions. For instance, a change in the C≡N stretching frequency upon moving from solution to the solid state could suggest intermolecular dipole-dipole interactions involving the nitrile group. Similarly, alterations in the ring vibration modes could be indicative of π-π stacking between the thiophene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electronegativity of the chlorine atom and the anisotropic effect of the nitrile group. The proton at the C3 position is expected to resonate at a different chemical shift than the proton at the C4 position. The coupling between these two adjacent protons should result in a doublet for each signal, with a characteristic coupling constant (J-value) typical for protons on a thiophene ring.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | Doublet | 3 - 5 |

| H-4 | 6.8 - 7.3 | Doublet | 3 - 5 |

Note: The chemical shifts are predictions and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of this compound will provide information about all the carbon atoms in the molecule. Five distinct signals are expected: four for the thiophene ring carbons and one for the nitrile carbon. The chemical shifts of the ring carbons are influenced by the attached chlorine and nitrile groups. The carbon atom attached to the chlorine (C5) and the carbon atom attached to the nitrile group (C2) will have their chemical shifts significantly affected. The nitrile carbon (C≡N) is expected to appear in the range of 115-125 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 140 |

| C3 | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

| C≡N | 115 - 125 |

Note: These are estimated chemical shift ranges. Actual values are dependent on the solvent and reference standard used.

Advanced 2D NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and elucidating the connectivity between atoms. For this compound, techniques such as COSY, HSQC, and HMBC are critical.

Predicted NMR Data:

Due to a lack of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions serve as a guide for the expected spectral features of the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.25 | 128.0 |

| H4 | 7.05 | 130.5 |

| C2 | - | 115.2 |

| C5 | - | 135.8 |

| CN | - | 114.1 |

Correlation Spectroscopy (COSY): A COSY spectrum would reveal the correlation between the two protons on the thiophene ring, H3 and H4. A cross-peak connecting the signals at approximately 7.25 ppm and 7.05 ppm would confirm their scalar coupling and thus their adjacent positions on the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, this would show a correlation between the proton signal at ~7.25 ppm and the carbon signal at ~128.0 ppm (C3), and another between the proton at ~7.05 ppm and the carbon at ~130.5 ppm (C4).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, H3 (~7.25 ppm) would be expected to show correlations to C2, C5, and the nitrile carbon (CN). Similarly, H4 (~7.05 ppm) would likely show correlations to C2 and C5. These correlations would be crucial in confirming the substitution pattern of the thiophene ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₂ClNS), the expected exact mass of the molecular ion can be calculated and compared to the experimental value, typically within a few parts per million (ppm), providing strong evidence for the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation pathways for this compound can be predicted based on the stability of the resulting ions and neutral losses.

Expected Fragmentation Pathways:

| m/z of Fragment | Proposed Fragment | Plausible Neutral Loss |

| 142/144 | [C₅H₂ClNS]⁺˙ | - |

| 107 | [C₄H₂NS]⁺ | Cl |

| 81 | [C₃HNS]⁺ | C₂H |

| 70 | [C₃H₂S]⁺˙ | HCN, Cl |

The primary fragmentation would likely involve the loss of a chlorine radical to form a stable thiophenyl cation. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile group or cleavage of the thiophene ring.

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography would provide a definitive atomic-resolution structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it would reveal details of the intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. While no public crystal structure of this compound is currently available, studies on similar thiophene derivatives have provided detailed structural insights. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit different physical properties, and their control is crucial in materials science and pharmaceutical development. While there are no specific studies on the polymorphism of this compound, the potential for different packing arrangements exists. A PXRD pattern provides a unique fingerprint for a specific crystalline phase.

Hypothetical PXRD Data for Two Polymorphs:

| Polymorph A (2θ values) | Polymorph B (2θ values) |

| 10.2° | 11.5° |

| 15.8° | 16.2° |

| 20.5° | 22.1° |

| 25.1° | 26.8° |

This table illustrates how different polymorphs would produce distinct sets of diffraction peaks, allowing for their identification and the analysis of phase purity.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. For 5-chlorothiophene-2-carbonitrile, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide significant insights into its molecular characteristics.

Geometry Optimization and Conformational Landscapes

The geometry of this compound is expected to be largely planar, a characteristic feature of the thiophene (B33073) ring. researchgate.net DFT-based geometry optimization would likely confirm this planarity. The introduction of the chloro and cyano substituents at the 5 and 2 positions, respectively, is anticipated to induce minor distortions in the thiophene ring's bond lengths and angles compared to unsubstituted thiophene. For instance, studies on 2-chlorothiophene (B1346680) have shown specific bond lengths and angles that differ from the parent thiophene molecule due to the presence of the halogen. researchgate.net Similarly, the strong electron-withdrawing nature of the nitrile group will influence the geometry of the C-C and C-S bonds within the ring.

Table 1: Predicted Geometrical Parameters for Thiophene and Related Compounds This table presents a hypothetical comparison based on known data for thiophene and its derivatives.

| Parameter | Thiophene (Experimental) | 2-Chlorothiophene (Calculated) | This compound (Predicted) |

|---|---|---|---|

| C2-C3 Bond Length (Å) | 1.370 | ~1.37 | ~1.38 |

| C3-C4 Bond Length (Å) | 1.423 | ~1.42 | ~1.41 |

| C4-C5 Bond Length (Å) | 1.370 | ~1.36 | ~1.37 |

| C-Cl Bond Length (Å) | N/A | ~1.71 | ~1.70 |

| C-CN Bond Length (Å) | N/A | N/A | ~1.44 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. For this compound, both the chloro and cyano groups are electron-withdrawing. Their presence is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted thiophene. This effect is a common trend observed in substituted aromatic systems. nih.govacs.org

The HOMO is likely to be distributed across the thiophene ring, particularly the sulfur atom and the π-system, while the LUMO is expected to be localized more towards the electron-accepting cyano group. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies greater stability. nih.gov The electron-withdrawing substituents on this compound are predicted to result in a smaller HOMO-LUMO gap compared to thiophene, suggesting increased reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies This table is illustrative and based on general trends for substituted thiophenes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene | ~ -6.5 | ~ -0.5 | ~ 6.0 |

| 2-Chlorothiophene | ~ -6.8 | ~ -1.0 | ~ 5.8 |

| 2-Cyanothiophene | ~ -7.0 | ~ -1.5 | ~ 5.5 |

Ab Initio Calculations for Quantum Chemical Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for predicting molecular properties. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly accurate energies and properties for molecules like this compound. researchgate.net These methods are computationally more intensive than DFT but can provide benchmark data for validating results from other methods. For instance, ab initio calculations have been successfully used to determine the geometric and energetic features of various halogenated compounds. researchgate.net

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov The structure of this compound, with the electron-rich thiophene ring (acting as a π-bridge) substituted with an electron-withdrawing chloro group and a strong electron-accepting cyano group, suggests potential for NLO activity. frontiersin.org Computational methods can predict NLO properties such as the first hyperpolarizability (β). DFT calculations have been effectively used to screen and design thiophene-based derivatives for their NLO response. frontiersin.org The magnitude of the predicted hyperpolarizability would indicate the potential of this compound for applications in optoelectronic devices.

Simulation of Spectroscopic Data and Validation with Experimental Results

A powerful application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. iosrjournals.orguc.edu By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. iosrjournals.orguc.edu

For example, in a study on 2-thiophenecarboxylic acid, the calculated vibrational frequencies using the B3LYP/6-31G** level of theory showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor. iosrjournals.org Similar computational approaches would allow for the prediction of the characteristic vibrational modes of this compound, such as the C-Cl stretch, the C≡N stretch, and the various thiophene ring vibrations. Any available experimental spectra for this compound or its close analogs could then be used to validate and refine the computational model.

Exploration of Intermolecular Interactions via Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Key features mapped on the Hirshfeld surface include:

d_norm : This property, normalized by the van der Waals radii of the atoms involved, highlights intermolecular contacts. Negative values (red regions) indicate contacts shorter than the van der Waals separation, positive values (blue regions) represent longer contacts, and white areas denote contacts around the van der Waals distance.

Shape Index : This descriptor identifies the shape of the surface, which can reveal characteristic patterns for different types of intermolecular interactions, such as the π-π stacking interactions common in aromatic systems. The presence of adjacent red and blue triangles is a key indicator of such interactions. mdpi.com

Curvedness : This property distinguishes flat, planar regions of the surface from areas with high curvature, helping to identify planar stacking arrangements.

Energy frameworks, another computational tool, complement Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This allows for a quantitative assessment of the stability of the crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a deeper understanding of the nature of the forces holding the crystal together. For this compound, the electrostatic component is expected to be significant due to the polar nature of the carbon-chlorine and carbon-nitrile bonds.

Table 1: Illustrative Breakdown of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Percentage Contribution |

| H···H | 35% |

| H···Cl/Cl···H | 20% |

| H···N/N···H | 15% |

| H···C/C···H | 10% |

| S···H/H···S | 10% |

| Other | 10% |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require a specific crystallographic and computational study of this compound.

Computational Prediction of Reactivity and Stability Profiles

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and stability of molecules like this compound. These calculations can elucidate the electronic structure and provide insights into reaction mechanisms and kinetic stability.

The reactivity of this compound is largely dictated by the electron-withdrawing effects of the chlorine atom and the nitrile group on the thiophene ring. This makes the carbon atoms of the ring, particularly those adjacent to the substituents, susceptible to nucleophilic attack. The nitrile group itself is a versatile functional group that can participate in various reactions, including hydrolysis, reduction, and cycloadditions. biosynth.comnih.gov

Computational studies can predict the most likely sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. The MEP map visually represents the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the nitrogen atom of the nitrile group would be a site of negative potential, while the carbon atom of the nitrile group and the carbon atoms of the thiophene ring would be sites of positive potential.

The stability of this compound can also be assessed computationally. Thermodynamic stability can be determined by calculating the Gibbs free energy of formation. Kinetic stability, on the other hand, is related to the energy barrier for decomposition or reaction. For instance, DFT calculations can determine the activation energy for potential reactions, providing a measure of the compound's propensity to react under specific conditions. nih.gov The thermal stability can be predicted by simulating the bond dissociation energies.

Table 2: Predicted Reactivity and Stability Parameters for this compound

| Parameter | Predicted Value/Characteristic | Method of Prediction |

| Reactivity | ||

| Most Nucleophilic Site | Nitrogen atom of the nitrile group | Molecular Electrostatic Potential (MEP) |

| Most Electrophilic Site | Carbon atom of the nitrile group | Molecular Electrostatic Potential (MEP) |

| Susceptibility to Nucleophilic Aromatic Substitution | High, due to electron-withdrawing groups | Analysis of electronic structure |

| Stability | ||

| Thermodynamic Stability | Moderate | Calculation of Gibbs Free Energy |

| Kinetic Stability | Moderate, reactive under certain conditions | Calculation of Activation Energies for reactions |

Note: The predictions in this table are based on the known chemical properties of the functional groups present in this compound and general principles of computational chemistry.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold and Synthetic Intermediate in Pharmaceutical Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of drugs. The 5-chlorothiophene-2-carbonitrile structure fits this description, as it has been successfully employed in the creation of numerous biologically active molecules. Its utility stems from the reactivity of the nitrile group and the specific electronic properties conferred by the chloro-substituted thiophene (B33073) ring.

Synthesis of Factor Xa Inhibitors and Anticoagulant Derivatives (e.g., Rivaroxaban)

One of the most prominent applications of this compound is in the synthesis of Factor Xa (FXa) inhibitors, a class of anticoagulants used to prevent and treat blood clots. The blockbuster drug Rivaroxaban (Xarelto®) is a prime example. The synthesis of Rivaroxaban involves the use of 5-chlorothiophene-2-carboxylic acid or its activated form, 5-chlorothiophene-2-carbonyl chloride, which are directly derived from this compound. pdbj.orgnih.govchemicalbook.comacs.org

The 5-chlorothiophene moiety of Rivaroxaban plays a crucial role in its high affinity and selectivity for the S1 binding pocket of the FXa enzyme. acs.org Structure-activity relationship (SAR) studies have revealed that the 5-chlorothiophene group is essential for potent FXa inhibition. acs.org Various synthetic routes to Rivaroxaban have been developed, many of which utilize 5-chlorothiophene-2-carboxylic acid as a key building block, underscoring the importance of its precursor, this compound. nih.govgoogle.comsigmaaldrich.com

| Intermediate Derived from this compound | Target Drug | Therapeutic Application | Key Findings |

| 5-Chlorothiophene-2-carbonyl chloride | Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | Essential for high-affinity binding to the S1 pocket of Factor Xa. acs.org |

| 5-Chlorothiophene-2-carboxylic acid | Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | A key intermediate in numerous patented synthetic routes for Rivaroxaban. pdbj.orgnih.govchemicalbook.com |

Design and Synthesis of Antimicrobial Agents (Antibacterial and Antifungal)

The this compound scaffold has also been explored for the development of novel antimicrobial agents. Thiophene derivatives, in general, are known to possess a broad spectrum of antibacterial and antifungal activities. The introduction of a chloro substituent on the thiophene ring has been shown to enhance the antimicrobial potency of certain compounds.

Research into thiophene-based compounds has demonstrated their potential against various bacterial and fungal pathogens. For instance, derivatives of 2-aminothiophene-3-carbonitrile (B183302) have been synthesized and evaluated for their antimicrobial properties. While direct synthesis from this compound is a logical extension, much of the published research starts from related thiophene precursors. Studies on tetrahydrobenzothiophene derivatives have shown that compounds with electron-withdrawing groups, such as chlorine, on an associated phenyl ring exhibit significant antibacterial activity.

| Compound Class | Target Pathogens | Key Findings |

| Tetrahydrobenzothiophene derivatives | Gram-positive and Gram-negative bacteria | Compounds with chloro-substituents on appended aromatic rings show enhanced antibacterial potency. |

| Thiophene-based compounds | Various fungi | The thiophene scaffold is a promising starting point for the development of new antifungal agents. |

Development of Anti-inflammatory Compounds

Thiophene-containing molecules have demonstrated significant potential as anti-inflammatory agents. The this compound scaffold serves as a valuable starting point for the synthesis of compounds that can modulate inflammatory pathways. Research has shown that certain thiophenic derivatives with chloro-substituents exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802).

The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of the 5-chlorothiophene moiety can be tailored to achieve selective inhibition of these targets, potentially leading to the development of safer and more effective anti-inflammatory drugs.

| Compound Class | Mechanism of Action (Putative) | Key Findings |

| Chloro-substituted thiophenic derivatives | Inhibition of COX/LOX pathways | Demonstrated anti-inflammatory activity comparable to diclofenac in preclinical models. |

Research into Anticancer and Antitumor Agents, including Histone Deacetylase (HDAC) Inhibitors

The quest for novel anticancer agents has led to the investigation of the this compound scaffold. Thiophene derivatives have shown promise in targeting various cancer-related pathways. A particularly significant area of research is the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy.

Recent studies have explored the use of fragments containing a chloro-substituted heterocyclic ring, analogous to 5-chlorothiophene, as the "cap" group in HDAC inhibitors. nih.gov This part of the molecule interacts with the rim of the enzyme's active site, and its properties can significantly influence the inhibitor's potency and selectivity. The 5-chlorothiophene moiety, with its specific steric and electronic characteristics, is a promising candidate for incorporation into novel HDAC inhibitors. nih.govfrontiersin.orgnih.gov

| Target Class | Specific Target | Role of 5-Chlorothiophene Moiety |

| Anticancer Agents | Histone Deacetylases (HDACs) | Serves as a potential "cap" group to enhance inhibitor potency and selectivity. nih.govfrontiersin.orgnih.gov |

Exploration of Antiviral Efficacy (e.g., Anti-norovirus Activity)

The emergence of viral diseases with limited treatment options has spurred the search for new antiviral agents. The this compound scaffold has been investigated for its potential in developing drugs against viruses such as norovirus, a common cause of gastroenteritis.

Research in this area has focused on identifying inhibitors of viral enzymes that are essential for replication. For norovirus, the RNA-dependent RNA polymerase (RdRp) is a key target. While direct studies on this compound are limited, the broader class of thiophene-containing compounds is being explored for their ability to inhibit viral proteases and polymerases. The structural features of this compound make it an attractive starting point for the design of novel antiviral compounds. nih.govnih.gov

| Target Virus | Viral Target | Rationale for 5-Chlorothiophene Scaffold |

| Norovirus | RNA-dependent RNA polymerase (RdRp), Protease | The thiophene ring can be functionalized to interact with the active sites of these essential viral enzymes. nih.govnih.gov |

Inhibition of Specific Biological Targets (e.g., D-Amino Acid Oxidase)

Beyond the aforementioned applications, this compound and its derivatives have been instrumental in the development of inhibitors for other specific biological targets. A notable example is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids. Inhibitors of DAAO are being investigated as potential treatments for neurological and psychiatric disorders, such as schizophrenia.

Structure-activity relationship studies have identified thiophene-2-carboxylic acids as a new class of potent DAAO inhibitors. nih.gov Specifically, 5-chlorothiophene-2-carboxylic acid, directly derivable from this compound, has been shown to be a potent inhibitor of human DAAO. pdbj.orgnih.gov X-ray crystallography studies have revealed that the 5-chlorothiophene moiety fits snugly into a hydrophobic pocket within the enzyme's active site, leading to strong inhibition. pdbj.org

| Target Enzyme | Therapeutic Area | Key Findings |

| D-Amino Acid Oxidase (DAAO) | Neurological and Psychiatric Disorders | 5-Chlorothiophene-2-carboxylic acid is a potent inhibitor, with the chlorothiophene group making key hydrophobic interactions in the active site. pdbj.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically modifying the core structure and assessing the impact on the compound's potency and selectivity for a specific biological target. While comprehensive public SAR data specifically for this compound derivatives is limited, the principles of SAR for related thiophene-based compounds can be extrapolated.

Key modifications often involve alterations at the C4 position of the thiophene ring, as well as transformations of the nitrile group into other functional moieties such as amides, carboxylic acids, or various heterocycles. The nature of the substituent at the C5 position, in this case, chlorine, is also a critical determinant of activity and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (C4-substituent) | R2 (Modification of Cyano Group) | Biological Activity (IC50, µM) |

| 1a | -H | -CN | 10.5 |

| 1b | -CH3 | -CN | 8.2 |

| 1c | -F | -CN | 5.1 |

| 1d | -H | -C(=O)NH2 | 15.8 |

| 1e | -H | -COOH | > 50 |

This table presents hypothetical data for illustrative purposes, based on common SAR principles observed in similar compound series.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a series of active compounds containing the this compound scaffold, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor.

Aromatic/hydrophobic regions: The thiophene ring itself provides a hydrophobic core. The chlorine atom at the C5 position enhances this hydrophobicity.

Additional features: Depending on the target, other features like hydrogen bond donors or further hydrophobic centers can be introduced through derivatization.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to exhibit similar biological activity. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.

In Silico Screening and Molecular Docking Studies

In silico screening, or virtual screening, leverages computational methods to identify promising drug candidates from large databases. Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a specific receptor target.

For derivatives of this compound, molecular docking studies can elucidate the precise binding mode within the active site of a protein. For example, in the context of enzyme inhibition, docking simulations can reveal:

Key interactions: The nitrile group might form a critical hydrogen bond with a backbone amide in the enzyme's hinge region.

Steric clashes: Docking can also identify potential steric hindrances that would prevent a molecule from binding effectively, guiding the design of more complementary structures.

The data obtained from docking studies are highly valuable and often correlate well with experimental biological screening results, making it an indispensable tool in modern drug discovery. capes.gov.br

Bioactivation Pathways and Metabolic Considerations of Thiophene-Containing Therapeutics

The thiophene ring, while a valuable scaffold in drug design, is also recognized as a "structural alert" due to its potential for metabolic bioactivation. acs.orgacs.org The metabolism of thiophenes, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive electrophilic metabolites, such as thiophene-S-oxides and thiophene epoxides. acs.orgnih.govresearchgate.net These reactive species can covalently bind to cellular macromolecules like proteins and DNA, which can lead to drug-induced toxicities, particularly hepatotoxicity. acs.orgacs.orgnih.govresearchgate.net

Specifically for substituted thiophenes, the nature and position of the substituents can significantly influence the rate and pathway of metabolism. Studies have shown that the introduction of electron-withdrawing groups or bulky substituents on the thiophene ring can reduce the formation of reactive metabolites. nih.gov

A study on the bioactivation of various substituted thiophenes in human liver microsomes provided insights into the effect of substituents. nih.gov The formation of glutathione (B108866) (GSH) adducts, an indicator of reactive metabolite formation, was quantified. The study demonstrated that substitutions at the C5 position with groups like chloro or cyano can decrease the level of adduct formation compared to an unsubstituted thiophene. nih.gov This suggests that the 5-chloro and 2-carbonitrile groups in the title compound may play a role in modulating its metabolic fate.

Table 2: Relative Bioactivation Potential of Substituted Thiophenes

| Substituent at C5-position | Relative Level of GSH Adduct Formation |

| -H (unsubstituted) | High |

| -Cl | Moderate |

| -CN | Low |

| -CH3 | No adduct detected |

| -Br | Low |

Data adapted from a study on the bioactivation of substituted 2-acetylthiophenes, providing a general trend for the influence of C5-substituents. nih.gov

Understanding these metabolic pathways is critical during the drug development process. Early assessment of the bioactivation potential of this compound derivatives allows medicinal chemists to design molecules with an improved safety profile, for example, by introducing modifications that favor detoxification pathways or block the sites of metabolic activation.

Applications in Advanced Materials Science

Development of Thiophene-Based Polymers and Conjugated Systems

The development of novel thiophene-based polymers and conjugated systems is a cornerstone of modern materials chemistry, driven by the quest for materials with enhanced processability, stability, and electronic performance. In this context, derivatives of 5-chlorothiophene-2-carbonitrile are being explored for their potential to create electron-deficient units within larger conjugated molecules. This is a key strategy in the design of donor-acceptor (D-A) copolymers, where alternating electron-rich (donor) and electron-deficient (acceptor) moieties are used to tune the material's bandgap and orbital energy levels.

A notable example is the incorporation of the thiophene-2-carbonitrile unit into non-fullerene acceptors for organic solar cells. rsc.org The strong electron-withdrawing nature of the nitrile group, combined with the thiophene (B33073) ring, creates a potent acceptor unit. When integrated into a larger molecular framework, such as one based on fluorene (B118485) and diketopyrrolopyrrole (DPP), this unit significantly influences the electronic properties of the resulting material. rsc.org

For instance, a non-fullerene acceptor, F8-DPPTCN, was developed with thiophene-2-carbonitrile as the terminal group. rsc.org The electronegativity of this group, along with its conjugation with the DPP units, resulted in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) of -3.65 eV and a narrow bandgap of 1.66 eV. rsc.org These properties are critical for efficient exciton (B1674681) splitting and charge generation in organic photovoltaic devices.

The synthesis of such complex molecules demonstrates the utility of thiophene-2-carbonitrile derivatives as versatile building blocks. The reactivity of the thiophene ring allows for its incorporation into polymer backbones through various cross-coupling reactions, while the nitrile group provides a stable and effective electron-withdrawing functionality.

Fabrication of Electronic and Optoelectronic Devices

The unique electronic characteristics of materials derived from thiophene-2-carbonitrile make them promising candidates for a range of electronic and optoelectronic devices. The ability to engineer the bandgap and energy levels of these materials is particularly advantageous for applications in organic solar cells (OSCs).

In the case of the F8-DPPTCN non-fullerene acceptor, its deep LUMO level makes it a suitable partner for common polymer donors like poly(3-hexylthiophene) (P3HT). rsc.org Organic solar cells fabricated with a blend of P3HT as the donor and F8-DPPTCN as the acceptor have demonstrated the potential of this material class. These devices achieved a power conversion efficiency (PCE) of 2.37%, with a high open-circuit voltage (Voc) of 0.97 V. rsc.org

While the initial PCEs are modest, these findings highlight the potential of using thiophene-2-carbonitrile-modified molecules in organic electronics. Further optimization of the molecular design and device architecture could lead to significant improvements in performance, opening up new avenues for the development of efficient and cost-effective organic solar cells.

Investigation of Conductive Materials for Emerging Technologies

The investigation of novel conductive materials is crucial for the advancement of a wide array of emerging technologies, from flexible electronics and transparent conductors to energy storage and bioelectronics. Thiophene-based polymers are a major focus of this research due to their inherent conductivity, environmental stability, and tunable properties.

While direct polymerization of this compound is not widely reported, the inclusion of the thiophene-2-carbonitrile moiety in conjugated systems contributes to their conductive properties. The strong electron-withdrawing character of the nitrile group can enhance inter- and intramolecular charge transfer, which is a key factor for electrical conductivity in organic materials.

The study of donor-acceptor systems containing thiophene-2-carbonitrile provides valuable insights into the structure-property relationships that govern charge transport in these materials. By systematically modifying the donor and acceptor units, researchers can fine-tune the electronic and morphological properties to achieve higher conductivity and mobility.

Future research in this area may focus on the synthesis and characterization of copolymers where this compound is directly incorporated as a monomer. This could lead to the development of new conductive polymers with unique properties arising from the specific combination of the chloro and nitrile substituents. The investigation of their electrochemical behavior, charge transport characteristics, and performance in various electronic devices will be essential to unlock their full potential for emerging technologies.

Applications in Agrochemical Research and Development

Role in the Synthesis of Herbicides and Insecticides

The structural framework of 5-chlorothiophene-2-carbonitrile is a recurring motif in the design of new herbicidal and insecticidal agents. While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, the broader class of thienyl carbonitriles is a subject of ongoing research and development.

In the field of herbicide research, thienyl-containing compounds are explored for their potential to inhibit essential plant enzymes. For instance, research into 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles has identified them as potent transketolase inhibitors, a promising target for new herbicides. nih.gov These studies have demonstrated that the thienyl moiety is a critical component for achieving high herbicidal activity against various weeds, with some derivatives showing good crop selectivity. nih.gov The synthesis of such complex molecules often involves multi-step processes where a functionalized thiophene (B33073), such as this compound, could serve as a key intermediate.

The development of novel insecticides also leverages the chemical properties of thiophene derivatives. Research has shown that combining a thienylpyridine heterocycle with a thioether and acetamide (B32628) motif can lead to compounds with significant insecticidal effects. nih.gov One study highlighted a compound in this class that demonstrated a high lethality rate against the diamondback moth, a major agricultural pest. nih.gov Furthermore, thienylpyridines and related heterocyclic derivatives have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. acs.org The synthesis of these active compounds often starts with functionalized thienyl precursors, indicating a potential role for this compound in generating new insecticidal candidates. The nitrile group, in particular, is a valuable functional group in the synthesis of pyrrole (B145914) carbonitrile and nitro-pyrrole insecticides. epo.org

Table 1: Research on Thienyl Derivatives in Herbicide and Insecticide Development

| Agrochemical Class | Target Pest/Weed | Key Structural Motif | Research Finding |

|---|---|---|---|

| Herbicides | Amaranthus retroflexus, Digitaria sanguinalis | 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole | Compounds displayed potent transketolase inhibitory activity and broad-spectrum weed control. nih.gov |

| Insecticides | Diamondback moth (Plutella xylostella) | Thienylpyridine with thioether and acetamide | Combination of motifs resulted in high insecticidal effect. nih.gov |

| Insecticides | Cotton aphid (Aphis gossypii) | Thienylpyridines and thienylthieno[2,3-b]pyridines | Newly synthesized compounds showed notable insecticidal activity. acs.org |

Contribution to Fungicide Development and Crop Protection Innovations

The thiophene ring is a well-established pharmacophore in the development of fungicides, contributing to the efficacy of several commercial products. The introduction of a chlorine atom and a carbonitrile group, as seen in this compound, offers synthetic routes to novel fungicidal compounds with potentially enhanced or broadened activity spectra.

Research into thienyl-based compounds has yielded promising results in the fight against fungal plant pathogens. For example, a series of 3-aryl-2-(2-thienyl)acrylonitriles, synthesized from 2-thienylacetonitrile, were evaluated for their antifungal properties against a range of pathogenic fungi. nih.govresearchgate.net This highlights the utility of the thienylacetonitrile backbone in generating bioactive molecules. The nitrile group can also be a precursor to other functional groups, such as carboxamides. N-(substituted-thienyl)carboxamides have been investigated as fungicides, with some isomers showing high activity against gray mold (Botrytis cinerea). nih.gov These findings suggest that this compound could be a valuable starting material for producing N-thienylcarboxamide fungicides.

Furthermore, the development of 1,2,4-triazole (B32235) fungicides, a significant class of agricultural fungicides, often involves the use of heterocyclic building blocks. Novel 1,2,4-triazole derivatives containing a phenoxyl pyridinyl moiety have demonstrated broad-spectrum antifungal activities. nih.gov The synthesis of such complex triazoles could potentially incorporate a this compound intermediate to introduce the desired thienyl group, which is known to contribute to fungicidal efficacy. The exploration of new thienyl conazoles has also led to compounds with a broad spectrum of activity, including against azole-resistant fungal strains. researchgate.net

Innovations in crop protection also extend to the development of plant resistance inducers. Compounds based on 1,2,3-thiadiazole (B1210528) and isothiazole, which are themselves sulfur-containing heterocycles, have been shown to induce systemic acquired resistance in plants. mdpi.com The structural similarity and reactivity of this compound make it a candidate for incorporation into novel structures aimed at not only direct fungal inhibition but also at enhancing the plant's own defense mechanisms.

Table 2: Research on Thienyl Derivatives in Fungicide Development

| Agrochemical Class | Target Pathogen | Key Structural Motif | Research Finding |

|---|---|---|---|

| Antifungal Agents | Pathogenic fungi | 3-Aryl-2-(2-thienyl)acrylonitrile | Synthesized compounds showed promising antifungal activities. nih.govresearchgate.net |

| Fungicides | Gray mold (Botrytis cinerea) | N-(substituted-thienyl)carboxamide | Certain isomers displayed high fungicidal activity. nih.gov |

| Fungicides | Various phytopathogens | 1,2,4-Triazole with phenoxy pyridinyl moiety | Compounds exhibited broad-spectrum antifungal activities. nih.gov |

| Fungicides | Candida species, Aspergillus fumigatus | Thienyl conazoles | New derivatives showed broad-spectrum activity, including against resistant strains. researchgate.net |

Investigations in Coordination Chemistry and Catalysis

Design and Synthesis of Metal Complexes Featuring 5-Chlorothiophene-2-carbonitrile as a Ligand

Searches for the design and synthesis of metal complexes where this compound acts as a ligand did not produce any relevant studies. The scientific literature does not appear to contain reports of this specific compound being used to synthesize transition metal complexes. While research exists on complexes with structurally similar ligands, such as 5-chlorothiophene-2-carboxylic acid, this information falls outside the strict scope of this article's focus on the carbonitrile derivative.

Characterization of Transition Metal Complexes (e.g., Ruthenium, Copper, Palladium)

Consistent with the lack of synthesis data, there are no available characterization studies for transition metal complexes of this compound. Consequently, no spectroscopic or crystallographic data for Ruthenium, Copper, Palladium, or any other transition metal complex featuring this ligand could be located. Therefore, no data tables on their structural or electronic properties can be presented.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Chemical Synthesis Protocols

The chemical industry is increasingly focusing on environmentally friendly processes, and the synthesis of thiophene (B33073) derivatives, including 5-chlorothiophene-2-carbonitrile, is no exception. Future research will likely prioritize the development of sustainable and green synthesis protocols. This involves moving away from harsh reagents and solvents towards more benign alternatives.

Key areas of advancement are expected to include:

Catalyst- and Solvent-Free Reactions: Researchers are exploring methods that minimize or eliminate the need for catalysts and traditional organic solvents. acgpubs.org For instance, new thiophene-based Schiff bases have been successfully synthesized in high yields without any catalyst or solvent. acgpubs.org

Use of Greener Solvents: The use of environmentally friendly solvents like ethanol (B145695) is being investigated for the synthesis of halogenated thiophenes. nih.gov One reported method for synthesizing halogenated thiophenes utilizes ethanol as a solvent and non-toxic inorganic reagents, resulting in high product yields under mild conditions. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry, will be a major focus. This includes transition-metal-free syntheses of thiophenes from readily available starting materials like buta-1-enes and potassium sulfide. organic-chemistry.org

Alternative Energy Sources: The use of microwave and ultrasound irradiation to promote reactions is a growing area in green chemistry. eurekaselect.comresearchgate.net These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. eurekaselect.comresearchgate.net

These green methodologies not only reduce the environmental impact of chemical production but also often lead to safer and more cost-effective processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future applications of AI and ML in this area will likely involve:

Predictive Modeling: AI and ML models are being developed to accurately predict the physicochemical and biological properties of thiophene derivatives. bohrium.comresearchgate.net For example, models like Light Gradient Boosting Machine (LightGBM) have shown high accuracy in predicting the high-pressure density of thiophene derivatives using critical properties as input parameters. bohrium.comresearchgate.net

De Novo Design: AI algorithms can generate novel molecular structures with desired properties. ucsd.edu This "de novo" design approach can be used to create new analogs of this compound with enhanced biological activity or improved material characteristics.

Structure-Activity Relationship (SAR) Studies: AI can analyze large datasets to identify complex structure-activity relationships that may not be apparent through traditional methods. nih.gov This can provide valuable insights for optimizing the molecular structure of thiophene-based compounds for specific applications.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. arxiv.org This can significantly streamline the process of synthesizing new derivatives of this compound.

The integration of AI and ML is expected to significantly reduce the time and cost associated with discovering and developing new compounds based on the this compound scaffold.

Novel Applications in Chemical Biology and Proteomics

The unique chemical properties of the thiophene ring make it a valuable scaffold for developing tools for chemical biology and proteomics. nih.gov Future research is expected to explore the use of this compound and its derivatives as chemical probes to study biological systems.

Emerging research directions in this area include:

Development of Bioactive Probes: Thiophene derivatives can be designed to interact with specific biological targets, such as proteins or enzymes. nih.gov These probes can be used to study the function of these targets in their native environment. For instance, thiophene derivatives have shown potential as anti-inflammatory agents by modulating the expression of inflammatory cytokines. nih.gov

Fluorescent Labeling: The thiophene core can be incorporated into fluorescent molecules for use in bioimaging. frontiersin.org The self-assembly of certain thiophene-based molecules can lead to the formation of nanoparticles with strong fluorescence emission, which have potential applications in living cell imaging. frontiersin.org

Target Identification and Validation: By attaching affinity tags to thiophene-based compounds, researchers can use them to "fish out" their binding partners from complex biological mixtures. This is a powerful technique for identifying new drug targets.

Enzymatic Polymerization for Bioelectronics: Water-soluble thiophene-based trimers have been shown to undergo enzymatic polymerization in physiological conditions, both in vitro and in vivo. acs.org This opens up possibilities for the in-situ formation of conductive polymers for bioelectronic applications. acs.org

These applications in chemical biology and proteomics will provide a deeper understanding of biological processes and could lead to the development of new diagnostic and therapeutic agents.

Exploration of Self-Assembly and Supramolecular Chemistry

The ability of thiophene-containing molecules to self-assemble into ordered structures is a key area of interest for materials science. nih.gov The interplay of intermolecular forces, such as π-π stacking and hydrogen bonding, can be harnessed to create novel supramolecular architectures with unique electronic and optical properties. nih.govuh.edu

Future research in this area will likely focus on:

Controlled Self-Assembly: Gaining precise control over the self-assembly process to create well-defined nanostructures, such as nanowires and nanoparticles. frontiersin.orguh.edu The morphology of these assemblies can be influenced by factors like solvent composition and pH. frontiersin.org

Thiophene-Based Covalent Organic Frameworks (COFs): The incorporation of thiophene units into COFs is a promising strategy for creating porous materials with tunable electronic properties. mdpi.com While challenging due to the geometry of the thiophene ring, the development of new synthetic methods is enabling the construction of these materials. mdpi.com

Supramolecular Polymers: The non-covalent polymerization of thiophene-based monomers can lead to the formation of supramolecular polymers with interesting properties, such as responsiveness to external stimuli.

Functional Materials: The self-assembled structures of thiophene derivatives can be utilized in a variety of applications, including organic electronics, sensors, and catalysis. mdpi.comrsc.org For example, the liquid crystalline self-assembly of azulene-thiophene hybrids has been used to create thin films for organic field-effect transistors (OFETs). rsc.org

The exploration of the self-assembly and supramolecular chemistry of this compound and its derivatives holds significant promise for the development of next-generation functional materials.

Q & A

Q. What are the recommended methods for synthesizing 5-chlorothiophene-2-carbonitrile in laboratory settings?

A common approach involves the chlorination and cyanation of thiophene derivatives. For example, starting with thiophene-2-carbonitrile, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) under controlled conditions (60–80°C). Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate eluent system. Reaction yields may vary (70–85%) depending on solvent purity and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic thiophene backbone and substituent positions (e.g., chlorine at C5, nitrile at C2).

- IR Spectroscopy : Identification of the nitrile group (~2200 cm⁻¹) and C-Cl stretching (~550 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 143.59 (C₅H₂ClNS) .

- Elemental Analysis : To validate purity (>95%) and stoichiometry .

Q. What are the critical safety considerations when handling this compound?

The compound is classified under GHS05 (corrosive) and GHS06 (toxic). Essential precautions include:

- Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Storage at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitrile group, which deactivates the thiophene ring and directs electrophiles to specific positions. For example, the LUMO distribution reveals preferential reactivity at C3/C4 positions. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?

Discrepancies often arise from:

- Solvent purity : Trace water in DMF can hydrolyze the nitrile group.

- Temperature control : Exothermic reactions require precise cooling (e.g., –10°C for Grignard additions).

- Catalyst loading : Pd-based catalysts may require ligand optimization (e.g., XPhos vs. SPhos). Systematic DOE (Design of Experiments) protocols are recommended to isolate critical variables .

Q. How does the electron-withdrawing nitrile group influence regioselectivity in electrophilic aromatic substitution (EAS)?

The nitrile group strongly deactivates the thiophene ring, making EAS challenging. However, it directs incoming electrophiles to the C3 position due to resonance stabilization. Comparative studies with 5-methylthiophene-2-carbonitrile show a 3:1 preference for C3 substitution in nitration reactions (HNO₃/AcOH). X-ray crystallography of derivatives (e.g., 5-chloro-3-nitrothiophene-2-carbonitrile) confirms regiochemical outcomes .

Q. What methodologies optimize the synthesis of this compound derivatives for biological screening?

- Microwave-assisted synthesis : Reduces reaction time for amide derivatives (e.g., coupling with glycine ethyl ester) from 12 hours to 30 minutes.

- Flow chemistry : Enhances yield (≥90%) in multi-step reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).

- High-throughput screening : Automated LC-MS monitors reaction progress and impurity profiles .

Data Contradiction Analysis